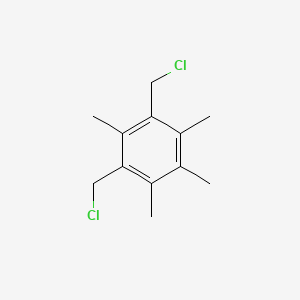
1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene is an organic compound with the molecular formula C10H14Cl2 It is a derivative of benzene, where two chloromethyl groups are attached to the 1 and 3 positions, and four methyl groups are attached to the 2, 4, 5, and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene can be synthesized through the chloromethylation of 2,4,5,6-tetramethylbenzene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using advanced separation techniques to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The chloromethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include derivatives with functional groups like amines, ethers, or thiols.
Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.
Reduction Reactions: Products include fully reduced hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It serves as a cross-linking agent in the study of protein-protein interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Wirkmechanismus
The mechanism of action of 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene involves its ability to form covalent bonds with nucleophilic sites on target molecules. The chloromethyl groups act as electrophiles, reacting with nucleophiles such as amines, thiols, or hydroxyl groups. This reactivity allows it to modify proteins, nucleic acids, and other biomolecules, making it useful in various biochemical applications.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(bromomethyl)-2,4,5,6-tetramethylbenzene: Similar structure but with bromine atoms instead of chlorine.
1,3-Bis(chloromethyl)benzene: Lacks the additional methyl groups, leading to different reactivity and applications.
2,4,6-Trichloromethylbenzene: Contains three chloromethyl groups but lacks the tetramethyl substitution.
Uniqueness: 1,3-Bis(chloromethyl)-2,4,5,6-tetramethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of four methyl groups enhances its steric hindrance, affecting its reactivity compared to similar compounds. This uniqueness makes it valuable in specialized applications where selective reactivity is required.
Eigenschaften
CAS-Nummer |
54490-78-7 |
|---|---|
Molekularformel |
C12H16Cl2 |
Molekulargewicht |
231.16 g/mol |
IUPAC-Name |
1,3-bis(chloromethyl)-2,4,5,6-tetramethylbenzene |
InChI |
InChI=1S/C12H16Cl2/c1-7-8(2)11(5-13)10(4)12(6-14)9(7)3/h5-6H2,1-4H3 |
InChI-Schlüssel |
YTRQKFPYZHBXPV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1C)CCl)C)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


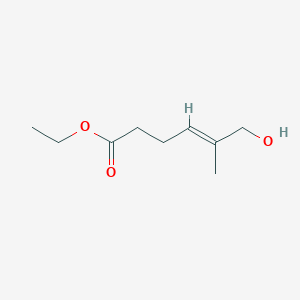
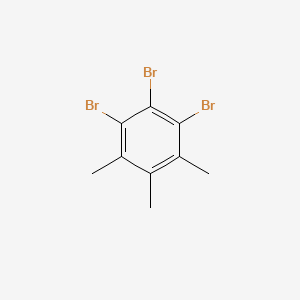
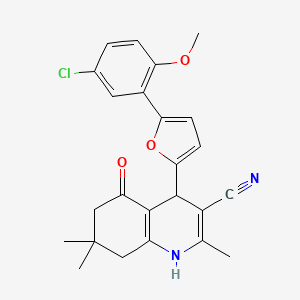
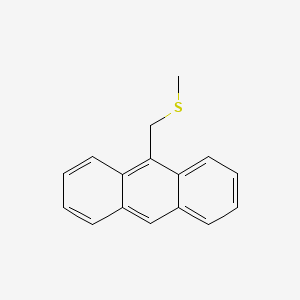
![3-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11945813.png)
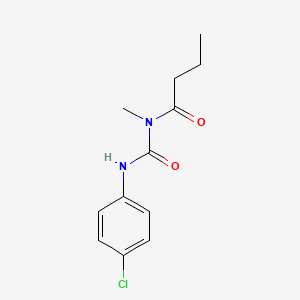
![L-Phenylalanine, N-[(phenylmethoxy)carbonyl]glycylglycyl-, methyl ester](/img/structure/B11945821.png)
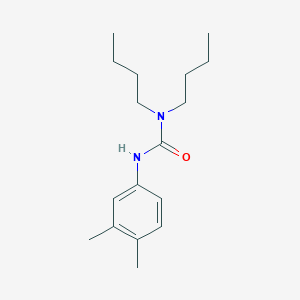
![Tetrahydro-2H,4H-4a,8a-(epoxymethano)-2a,6a-ethano-1,3-dioxapentaleno[1,6-cd]pentalene](/img/structure/B11945842.png)
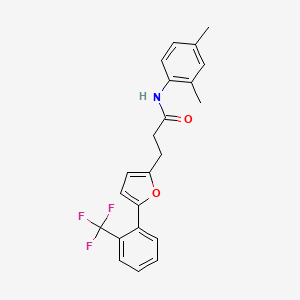

![(3-Amino-7-methoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11945850.png)


